![molecular formula C19H13O4- B14321232 2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate CAS No. 105578-63-0](/img/structure/B14321232.png)
2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate is an organic compound that belongs to the class of naphthalene derivatives These compounds are characterized by the presence of a naphthalene ring, which consists of two fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate typically involves the esterification of benzoic acid with a naphthalene derivative. One common method is the reaction of benzoic acid with 1-naphthylmethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated naphthalene derivatives
Applications De Recherche Scientifique
2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate is largely dependent on its interaction with specific molecular targets. The naphthalene ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The ester group can also undergo hydrolysis, releasing benzoic acid and naphthylmethanol, which may have their own biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene: The parent compound with two fused benzene rings.
1-Naphthylmethanol: A precursor in the synthesis of 2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate.
Benzoic Acid: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its combined structural features of both naphthalene and benzoate. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
105578-63-0 |
|---|---|
Formule moléculaire |
C19H13O4- |
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
2-(naphthalen-1-ylmethoxycarbonyl)benzoate |
InChI |
InChI=1S/C19H14O4/c20-18(21)16-10-3-4-11-17(16)19(22)23-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,20,21)/p-1 |
Clé InChI |
MWDNVMFIDAZNRP-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2COC(=O)C3=CC=CC=C3C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


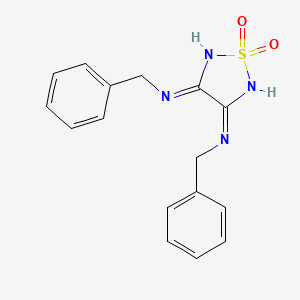
![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)
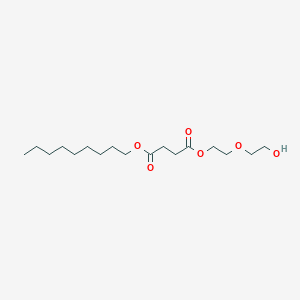
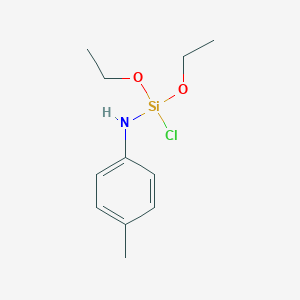
![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)
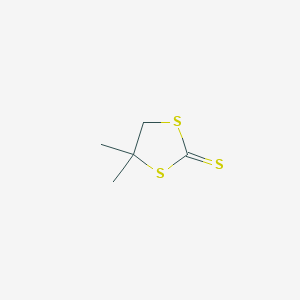
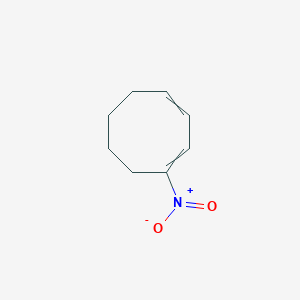
![{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid](/img/structure/B14321195.png)
![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)
![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)




